molecular formula C19H17FN2O B5814885 N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea

N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea

Cat. No. B5814885
M. Wt: 308.3 g/mol
InChI Key: JJRYPHWMPVWLQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-N'-1-naphthylurea is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FEN-1 and is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids.

Mechanism of Action

FEN-1 is a selective inhibitor of FAAH, which is responsible for the degradation of endocannabinoids, including anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, FEN-1 increases the levels of endocannabinoids, which then bind to cannabinoid receptors and produce various physiological effects.
Biochemical and Physiological Effects:
FEN-1 has been shown to produce various biochemical and physiological effects in preclinical studies. It exhibits analgesic effects by increasing the levels of endocannabinoids, which then bind to cannabinoid receptors and reduce pain perception. FEN-1 also exhibits anxiolytic effects by reducing anxiety-like behavior in animal models. Additionally, FEN-1 has been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of FEN-1 is its selectivity towards FAAH, which allows for the specific modulation of endocannabinoid levels. However, FEN-1 has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, FEN-1 has a relatively short half-life, which can limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for research on FEN-1. One area of interest is the development of more potent and selective FAAH inhibitors based on the structure of FEN-1. Another area of interest is the investigation of the effects of FEN-1 on other physiological systems, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of FEN-1 in various diseases, such as chronic pain and anxiety disorders, should be further explored.

Synthesis Methods

FEN-1 can be synthesized through a multistep process starting from commercially available 1-naphthylamine. The first step involves the conversion of 1-naphthylamine to 1-naphthylisocyanate using phosgene. The resulting isocyanate is then reacted with 4-fluoro-phenethylamine to obtain FEN-1.

Scientific Research Applications

FEN-1 has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit analgesic, anxiolytic, and anti-inflammatory effects in preclinical studies.

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O/c20-16-10-8-14(9-11-16)12-13-21-19(23)22-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,12-13H2,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRYPHWMPVWLQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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